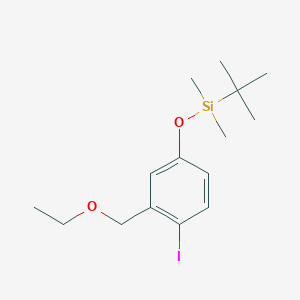
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane is a complex organic compound that features a tert-butyl group, an ethoxymethyl group, an iodine atom, and a dimethylsilane moiety
準備方法
The synthesis of tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 3-(ethoxymethyl)-4-iodophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction results in the formation of the tert-butyl dimethylsilyl ether of the phenol.
Introduction of the ethoxymethyl group:
Final product formation: The final step involves the coupling of the intermediate with tert-butyl dimethylsilyl chloride under appropriate conditions to yield the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
化学反応の分析
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction reactions: The compound can be reduced to form corresponding hydroxy or alkoxy derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used as a probe in biological studies to investigate the interactions of small molecules with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of novel therapeutic agents. The compound’s structural features may allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through covalent or non-covalent interactions. The presence of the iodine atom allows for the formation of halogen bonds, while the phenoxy and ethoxymethyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to specific biological effects.
類似化合物との比較
tert-Butyl(3-(ethoxymethyl)-4-iodophenoxy)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(3-(methoxymethyl)-4-iodophenoxy)dimethylsilane: This compound has a methoxymethyl group instead of an ethoxymethyl group. The difference in the alkyl chain length can affect the compound’s reactivity and interactions with other molecules.
tert-Butyl(3-(ethoxymethyl)-4-bromophenoxy)dimethylsilane: This compound has a bromine atom instead of an iodine atom. The difference in halogen size and electronegativity can influence the compound’s chemical properties and reactivity.
tert-Butyl(3-(ethoxymethyl)-4-chlorophenoxy)dimethylsilane: This compound has a chlorine atom instead of an iodine atom. Similar to the bromine derivative, the difference in halogen properties can affect the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and physical properties that can be exploited in various applications.
特性
分子式 |
C15H25IO2Si |
|---|---|
分子量 |
392.35 g/mol |
IUPAC名 |
tert-butyl-[3-(ethoxymethyl)-4-iodophenoxy]-dimethylsilane |
InChI |
InChI=1S/C15H25IO2Si/c1-7-17-11-12-10-13(8-9-14(12)16)18-19(5,6)15(2,3)4/h8-10H,7,11H2,1-6H3 |
InChIキー |
FNAICYLLVIGEEH-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



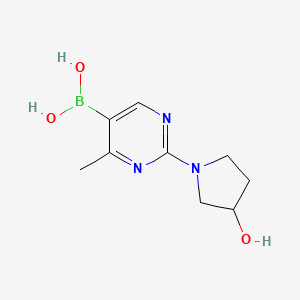

![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
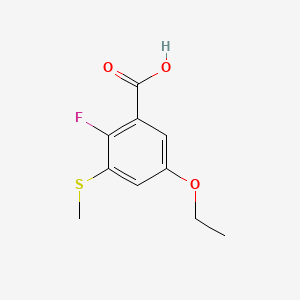
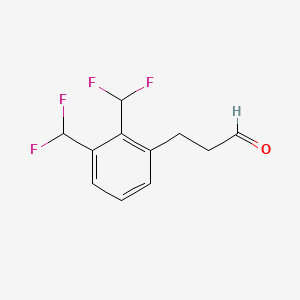
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
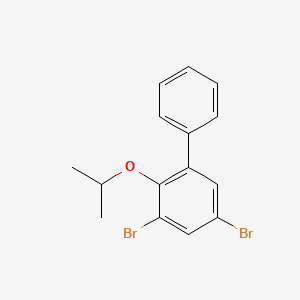
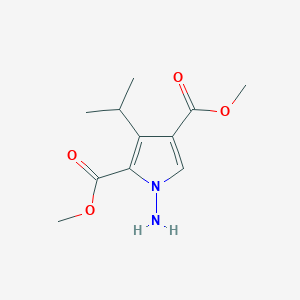
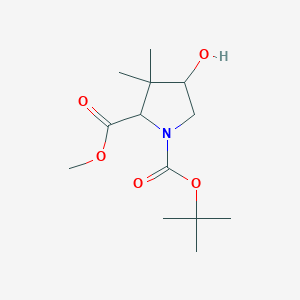
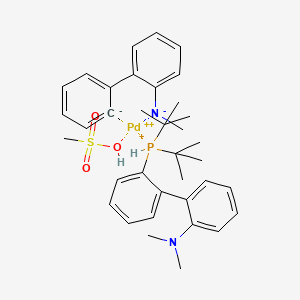


![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
